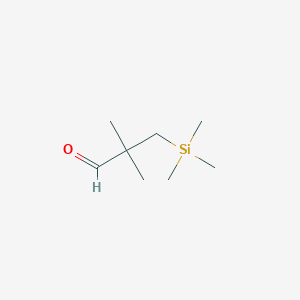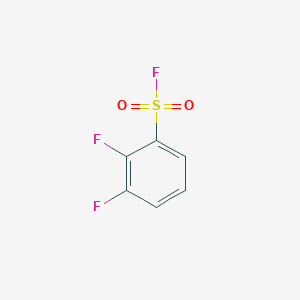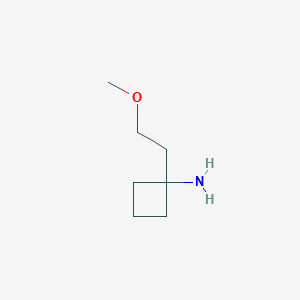amine](/img/structure/B13249196.png)
[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a methyl group, which is further connected to a tert-butylamine group
Preparation Methods
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves multiple steps, starting with the bromination and fluorination of a phenyl ring. The synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or a brominating agent under controlled conditions.
Fluorination: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as Selectfluor.
Formation of the Methyl Group: Attachment of a methyl group to the substituted phenyl ring through a Friedel-Crafts alkylation reaction.
Attachment of the tert-Butylamine Group: Introduction of the tert-butylamine group via nucleophilic substitution or other suitable methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing their function and leading to various effects.
Comparison with Similar Compounds
(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds, such as:
- (3-Bromo-4-chlorophenyl)methylamine
- (3-Bromo-4-methylphenyl)methylamine
- (3-Bromo-4-nitrophenyl)methylamine
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
RYUJYSPVQPBQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13249120.png)


![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]thiolan-3-amine](/img/structure/B13249162.png)
![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)


![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

![{6,10-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13249198.png)
![(3-Methylbutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13249202.png)

